

A Technical Guide to Methyl 2,3-dibromopropionate: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

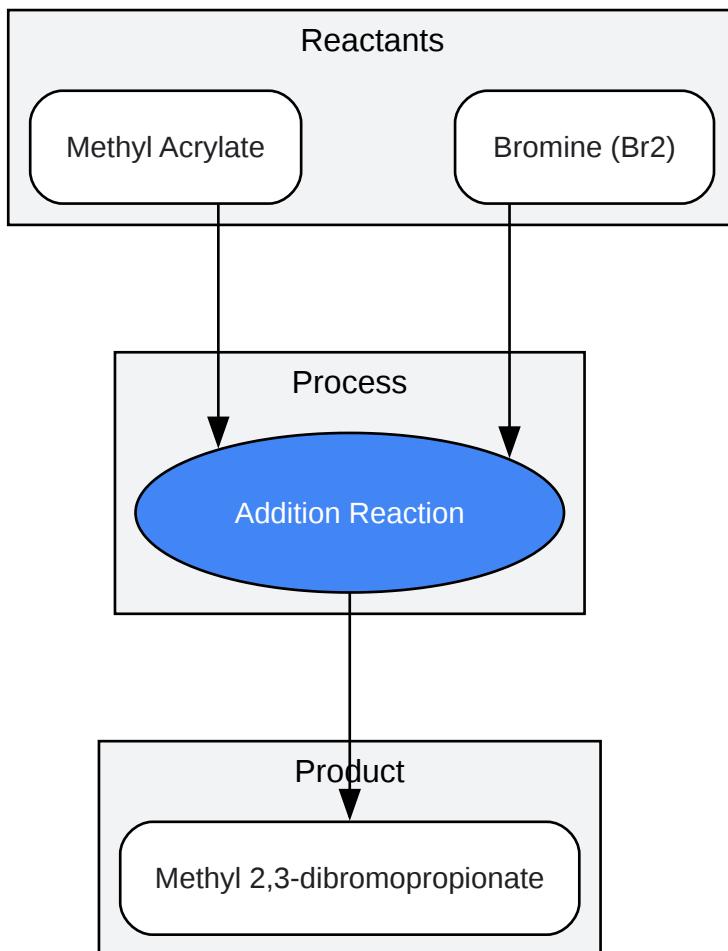
Compound of Interest

Compound Name: *Methyl 2,3-dibromopropionate*

Cat. No.: *B161898*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This technical guide provides an in-depth overview of **Methyl 2,3-dibromopropionate**, a halogenated ester with applications in organic synthesis. This document outlines its fundamental chemical and physical properties, a detailed experimental protocol for a key reaction, and a visualization of its synthesis pathway.


Core Chemical and Physical Properties

Methyl 2,3-dibromopropionate is a clear, colorless to almost colorless liquid.[\[1\]](#)[\[2\]](#) A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C4H6Br2O2
Molecular Weight	245.90 g/mol [2] [3] [4]
Density	1.944 g/mL at 20 °C [2] [3] [4]
Boiling Point	83-86 °C at 10 mmHg [2] [3] [4]
Refractive Index	n20/D 1.514 [2] [3] [4]
CAS Number	1729-67-5 [3] [5] [6]

Synthesis of Methyl 2,3-dibromopropionate

A common method for the synthesis of **Methyl 2,3-dibromopropionate** involves the bromination of methyl acrylate. The following diagram illustrates the workflow for this chemical transformation.

[Click to download full resolution via product page](#)

Synthesis of **Methyl 2,3-dibromopropionate**.

Experimental Protocol: Reductive Elimination of 3-Aryl 2,3-Dihalopropanoates

Methyl 2,3-dibromopropionate can undergo a reductive elimination reaction when treated with dimethyl sulfoxide (DMSO). This reaction is particularly useful for the synthesis of

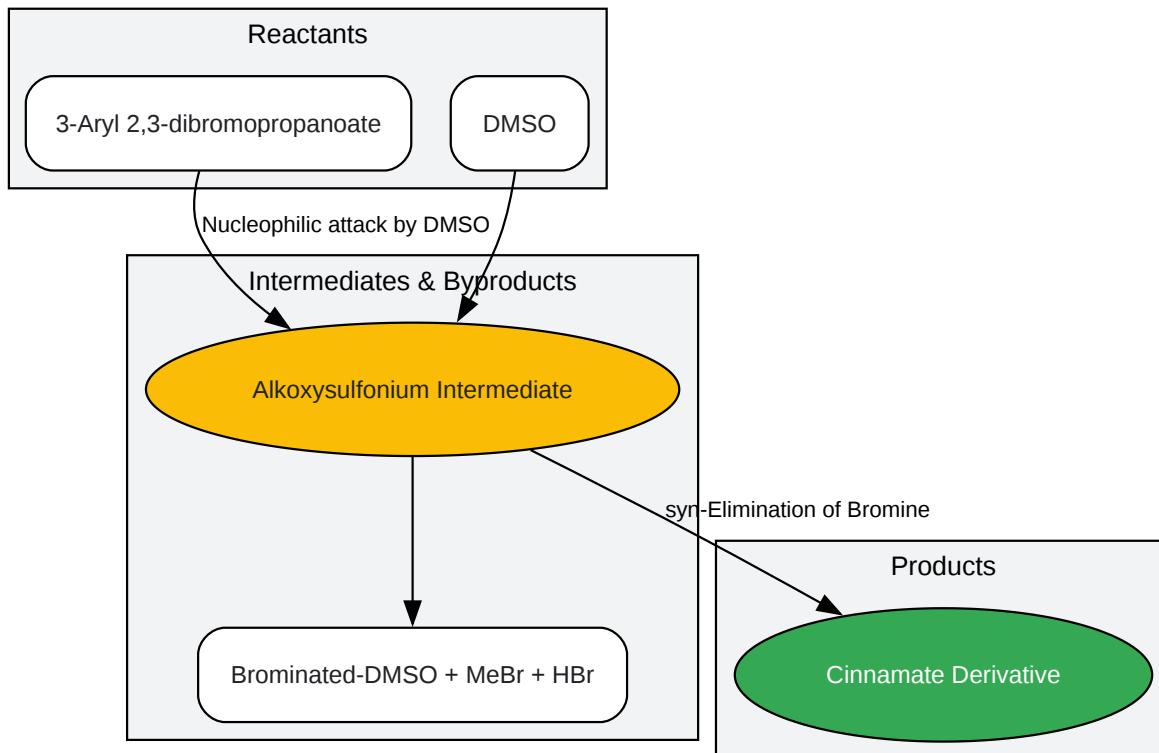
cinnamates from 3-aryl 2,3-dibromopropanoates. The following protocol is a representative example of this type of transformation.

Objective: To synthesize a cinnamate derivative via the reductive elimination of a 3-aryl 2,3-dibromopropanoate using DMSO.

Materials:

- 3-Aryl 2,3-dibromopropanoate (e.g., Methyl 2,3-dibromo-3-phenylpropanoate)
- Dimethyl sulfoxide (DMSO)
- Water
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:


- To a solution of the 3-aryl 2,3-dibromopropanoate (1.0 equivalent) in DMSO, add a small amount of water.

- Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to afford the desired cinnamate derivative.

This DMSO-mediated elimination proceeds through a proposed pathway where DMSO acts as both a nucleophile and a bromine scavenger, leading to the formation of the corresponding cinnamate, brominated-DMSO, methyl bromide, and hydrogen bromide as byproducts.[5][6]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the proposed reaction pathway for the DMSO-mediated reductive elimination of a 3-aryl 2,3-dibromopropanoate.

[Click to download full resolution via product page](#)

DMSO-mediated reductive elimination pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,3-dibromopropionate = 97.0 GC 1729-67-5 [sigmaaldrich.com]

- 3. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2,3-dibromopropionate: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161898#methyl-2-3-dibromopropionate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com